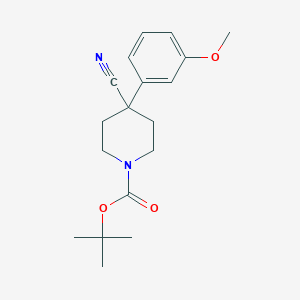

tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(21)20-10-8-18(13-19,9-11-20)14-6-5-7-15(12-14)22-4/h5-7,12H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWFUTWCSVOOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678158 | |

| Record name | tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553631-35-9 | |

| Record name | tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate (also referred to as TBMC) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

TBMC is characterized by a piperidine ring substituted with a cyano group, a methoxyphenyl group, and a tert-butyl ester. The IUPAC name is this compound, and its molecular formula is C18H24N2O3.

Synthetic Routes

The synthesis of TBMC typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Cyano Group : Nucleophilic substitution reactions with reagents such as cyanogen bromide.

- Attachment of the Methoxyphenyl Group : Utilizing Suzuki-Miyaura coupling reactions.

- Formation of the tert-Butyl Ester : Esterification using tert-butyl chloroformate under basic conditions.

Biological Activity

TBMC has been investigated for various biological activities, particularly its potential as a therapeutic agent.

The biological activity of TBMC is largely attributed to its interaction with specific molecular targets:

- The cyano group acts as an electrophile, facilitating interactions with nucleophilic sites in proteins.

- The methoxyphenyl group engages in π-π interactions with aromatic residues, potentially modulating enzyme or receptor activity.

Anticancer Activity

Recent studies have highlighted TBMC's potential as an anticancer agent. For instance, compounds similar to TBMC have shown significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups like methoxy enhances activity against cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| TBMC | 5.2 | A549 |

| Control | 10.0 | A549 |

Antimicrobial Properties

In addition to anticancer properties, TBMC has demonstrated antimicrobial activity. For example, it was effective against certain strains of bacteria in vitro, suggesting potential applications in treating infections.

Neuroprotective Effects

Preliminary research indicates that TBMC may possess neuroprotective properties. In animal models, it has been shown to reduce neuronal damage in conditions such as stroke and neurodegenerative diseases.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of TBMC analogs against lung cancer cells, revealing promising results with IC50 values significantly lower than those of standard chemotherapeutics .

- Neuroprotection Research : In a model of ischemic stroke, TBMC administration resulted in reduced infarct size and improved neurological scores compared to control groups, indicating its potential for neuroprotection .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Physical State : Solid (exact color/odor unspecified)

- Functional Groups: Cyano (-CN), tert-butoxycarbonyl (Boc), and 3-methoxyphenyl substituents.

- Applications : Primarily used in research and development (R&D) as a pharmaceutical intermediate.

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Below is a comparative analysis of the target compound with structurally related piperidine derivatives:

Comparative Analysis

Electron-Withdrawing Groups: Fluorinated analogs (e.g., 2-fluoro-4-methylphenyl, 4-(trifluoromethyl)phenyl) increase lipophilicity and metabolic stability . Heterocyclic Substituents: Pyridinyl derivatives (e.g., pyridin-2-yl) introduce nitrogen atoms capable of hydrogen bonding, altering solubility and target affinity .

Physicochemical Properties :

- Lipophilicity : Fluorinated and trifluoromethylated analogs exhibit higher logP values, improving membrane permeability but reducing aqueous solubility.

- Molecular Weight : Variations (287–359 g/mol) influence bioavailability and blood-brain barrier penetration.

Synthetic Routes :

- Common methods involve nucleophilic substitution or coupling reactions. For example, the trifluoromethyl analog is synthesized using Cs₂CO₃/DMSO under reflux .

- The Boc (tert-butoxycarbonyl) group is retained across analogs for stability during synthesis .

Applications: The target compound is a versatile intermediate in drug discovery, while analogs with amino or heterocyclic groups (e.g., pyridinyl) are explored for CNS or antiviral applications .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring and subsequent functionalization. Key steps may include:

- Cyano Group Introduction: Nitrile formation via nucleophilic substitution or cyanation of intermediates (e.g., using KCN or TMSCN under palladium catalysis).

- Aromatic Substitution: The 3-methoxyphenyl group can be introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on precursor availability .

- Boc Protection: The tert-butoxycarbonyl (Boc) group is added using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .

Optimization Tips:

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the piperidine ring, methoxyphenyl, and Boc group. The cyano group ( ppm in -NMR) is critical for verification .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected , MW 316.40 g/mol).

- HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .

- Ventilation: Conduct reactions in a fume hood due to potential cyanide release during degradation .

- Emergency Measures:

- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Exposure: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s electronic and steric properties compared to analogs?

Methodological Answer:

- Electronic Effects: The methoxy group (-OMe) is electron-donating, increasing electron density on the phenyl ring. This may enhance - stacking interactions in biological targets (e.g., enzymes) .

- Steric Effects: The 3-methoxy position minimizes steric hindrance compared to 4-substituted analogs, potentially improving binding pocket compatibility .

- Experimental Validation: Compare binding affinities (e.g., via SPR or ITC) between this compound and analogs (e.g., 3-methylphenyl or 4-fluorophenyl derivatives) .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate:

- Validation: Compare in silico results with in vitro hepatocyte assays or Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.